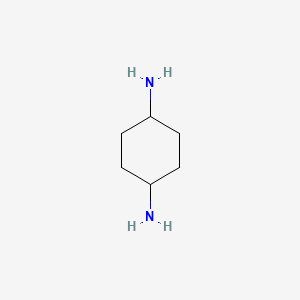

1,4-Diaminocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIRRGRTJUUZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185071, DTXSID70884854, DTXSID90883869 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-70-3, 2615-25-0, 15827-56-2 | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediamine, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diaminocyclohexane: A Cornerstone for Modern Chemistry and Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the cyclohexane scaffold holds a privileged position. Its conformational rigidity and three-dimensional character offer a distinct advantage over planar aromatic systems. Among its derivatives, 1,4-diaminocyclohexane (1,4-DACH) emerges as a particularly versatile and powerful building block. This guide provides an in-depth exploration of 1,4-DACH, focusing on the critical distinctions between its stereoisomers and its extensive applications, from advanced polymer synthesis to the innovative field of targeted protein degradation. As a bifunctional molecule, its two primary amine groups, positioned in a specific spatial relationship, are key to its utility, enabling its role as a linker, a scaffold, and a precursor to a vast array of complex molecules.[1][2][3]

PART 1: Stereoisomerism and Physicochemical Identity

A fundamental aspect of this compound is its existence as two primary stereoisomers: cis and trans. The spatial orientation of the two amine groups relative to the cyclohexane ring dictates the molecule's shape, reactivity, and suitability for specific applications. The cyclohexane ring predominantly adopts a chair conformation.[2] In the trans-isomer, both amino groups can occupy equatorial positions, leading to a more stable, lower-energy conformation. In the cis-isomer, one amino group must occupy an axial position while the other is equatorial. This stereochemical difference is not trivial; it profoundly influences how the molecule interacts with other reactants and biological targets.

The selection of the correct isomer is paramount in fields like polymer science, where the trans isomer's linear and rigid structure contributes to high glass transition temperatures and mechanical strength in polyimides.[4][5] In drug design, the defined stereochemistry of each isomer is crucial for achieving precise molecular architecture for optimal binding to biological targets.[5]

CAS Numbers and Key Identifiers

It is crucial for researchers to distinguish between the isomers and the mixture in procurement and reporting.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (mixture of isomers) | 3114-70-3 | C₆H₁₄N₂ | 114.19 |

| trans-1,4-Diaminocyclohexane | 2615-25-0 | C₆H₁₄N₂ | 114.19 |

| cis-1,4-Diaminocyclohexane | 15827-56-2 | C₆H₁₄N₂ | 114.19 |

Physicochemical and Spectroscopic Properties

The physical properties of the isomers differ, which is often exploited in their separation. The trans isomer generally has a higher melting point due to its more symmetrical structure, allowing for more efficient crystal packing.

| Property | trans-1,4-Diaminocyclohexane | cis-1,4-Diaminocyclohexane | Source |

| Appearance | White to brown solid/crystals | Data not widely reported, often handled as a mixture | [6] |

| Melting Point | 68-72 °C | Data not widely reported | |

| Boiling Point | 197 °C | Data not widely reported | |

| Flash Point | 71 °C (closed cup) | Data not widely reported | |

| Solubility | Soluble in DMSO, N,N-dimethylformamide | Soluble in water and various organic solvents | [6][7] |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.[6] The symmetry of the trans isomer often results in simpler spectra compared to the less symmetric cis isomer. Representative spectral data is available from various sources.[8][9][10]

PART 2: Synthesis and Purification Strategies

The synthesis of this compound typically results in a mixture of cis and trans isomers, necessitating effective separation and purification protocols.

Common Synthesis Routes

-

Hydrogenation of p-Phenylenediamine: A conventional method involves the catalytic hydrogenation of p-phenylenediamine. This reaction, however, often requires high pressure and temperature and suffers from poor stereoselectivity, yielding a mixture of isomers.[6][11][12]

-

From 1,4-Cyclohexanedione: Reductive amination of 1,4-cyclohexanedione is another viable route.

-

Hofmann Rearrangement: A stereoselective process for producing the trans isomer involves the Hofmann rearrangement of the corresponding trans-dicarboxylic acid diamide. This multi-step process begins with a mixture of cis/trans cyclohexane-1,4-dicarboxylic acid, which is reacted with ammonia to selectively form the solid trans-diamide. This is followed by chlorination and subsequent reaction with a hydroxide to yield trans-1,4-diaminocyclohexane.[11][13]

Workflow for Stereoselective Synthesis of trans-1,4-DACH

Caption: Stereoselective synthesis of trans-1,4-DACH via Hofmann rearrangement.

Purification and Isomer Separation

Separating the cis and trans isomers is a critical step for most applications.

-

Fractional Crystallization: This technique can be used to separate the isomers directly, but it often requires multiple recrystallizations to achieve high purity.[11]

-

Derivative Formation: A more efficient method involves the formation of derivatives, such as dihydrochloride salts or carbamates.[13] The different solubilities of the cis and trans derivatives in solvents like methanol allow for effective separation.[14] For example, the trans-dihydrochloride salt is significantly less soluble in methanol than the cis-isomer.[14]

Protocol: Isomer Separation via Dihydrochloride Salt Formation

-

Dissolution: Dissolve the cis/trans mixture of this compound in methanol.

-

Salt Formation: Bubble hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic. Continue until the solution is acidic to ensure complete conversion to the dihydrochloride salts.

-

Precipitation: The less soluble trans-1,4-diaminocyclohexane dihydrochloride will precipitate out of the solution as a white solid.

-

Isolation: Recover the solid precipitate by filtration. Wash the solid with cold methanol and then ether to remove residual soluble impurities.

-

Liberation of Free Amine: Dissolve the isolated trans-dihydrochloride salt in water and make the solution basic with a strong base like sodium hydroxide (NaOH).

-

Extraction: The free trans-1,4-diaminocyclohexane will separate as an organic phase, which can be extracted with a suitable organic solvent (e.g., n-heptane).

-

Final Purification: Evaporate the solvent to yield the purified trans-1,4-diaminocyclohexane. The purity should be verified by analytical methods such as Gas Chromatography (GC) or NMR.

PART 3: Chemical Reactivity and Applications

The two primary amine groups of 1,4-DACH are nucleophilic and readily undergo reactions with a variety of electrophiles, making it a cornerstone for building more complex molecular architectures.[1]

Key Reactions

-

N-Acylation and N-Alkylation: These are fundamental reactions for modifying the amine groups, allowing for the introduction of a wide array of substituents.[1]

-

Schiff Base Formation: The amines react with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates and can be used to form macrocycles or chelate metal ions.[1][15]

-

Polymerization: As a diamine, 1,4-DACH is a key monomer in polycondensation reactions with diacids or dianhydrides to form high-performance polyamides and polyimides.[2][4][16][17] The rigid trans isomer is particularly valued for creating materials with high thermal stability and mechanical strength.[4][5]

Application in Drug Development: The PROTAC Revolution

A significant and modern application of 1,4-DACH is in the field of PROteolysis TArgeting Chimeras (PROTACs).[18][19] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[20] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[]

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target.[][22] this compound, particularly the trans isomer, is an excellent choice for a rigid linker component. Its defined stereochemistry helps to control the spatial orientation of the two ligands, which is crucial for optimizing the efficiency of protein degradation.[18][19][20]

Caption: Role of 1,4-DACH as a rigid linker in a PROTAC molecule.

Other Medicinal Chemistry Applications

Beyond PROTACs, the 1,4-DACH scaffold is incorporated into a variety of bioactive molecules:

-

MALT1 Protease Inhibitors: Used as a precursor for novel inhibitors targeting B-cell lymphomas.[1]

-

Platinum(II) Antitumor Complexes: The cis-isomer has been used to create novel platinum-based anticancer agents with unique conformations and activity against cisplatin-resistant cell lines.[23]

-

P2X3 Receptor Antagonists: Derivatives have been investigated as potential treatments for neuropathic pain and chronic cough.[2][3]

PART 4: Safety, Handling, and Storage

This compound is a corrosive and hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[8][24] Both isomers are classified as corrosive.[25]

-

Handling: Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields or goggles, a face shield, and a lab coat.[24][26] Avoid creating dust.[26]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[25][26]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[24][25][26]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[24]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[24][25]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][27] It may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[24][27] Store locked up in a corrosives area.[24]

Conclusion

This compound is far more than a simple aliphatic diamine. Its rigid, three-dimensional structure and the distinct stereochemical properties of its cis and trans isomers make it an indispensable tool for chemists. From creating robust, high-performance polymers to enabling the rational design of sophisticated therapeutics like PROTACs, the strategic application of 1,4-DACH continues to push the boundaries of science. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher looking to leverage this powerful chemical building block.

References

-

Innovate with Aliphatic Polyimides: The Role of Trans-1,4-Diaminocyclohexane. [Link]

- US Patent US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

This compound | C6H14N2 | CID 18374 - PubChem. [Link]

-

Choosing the Right Diamine: Trans-1,4-Diaminocyclohexane for Superior Polyimides. [Link]

- JP2008074754A - Method for producing trans-1,4-diaminocyclohexane - Google P

-

Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane - ResearchGate. [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - University of Greifswald. [Link]

-

Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google P

-

Diamines – Knowledge and References - Taylor & Francis. [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects - PMC. [Link]

-

1,4-Cyclohexanedione - Wikipedia. [Link]

-

The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism' - RSC Publishing. [Link]

-

Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC - PubMed Central. [Link]

Sources

- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 2. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]

- 3. This compound | 2615-25-0 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 3114-70-3: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 12. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 13. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 15. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 22. Linkers for Linkerology - Enamine [enamine.net]

- 23. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. echemi.com [echemi.com]

- 26. chemicalbook.com [chemicalbook.com]

- 27. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,4-Diaminocyclohexane for Advanced Research and Drug Development

Introduction

1,4-Diaminocyclohexane (DACH) is a C₆ alicyclic diamine that serves as a foundational building block in a multitude of scientific disciplines, from polymer chemistry to medicinal research.[1] The cyclohexane core is not planar, adopting a low-energy chair conformation to minimize steric and torsional strain.[2] The spatial orientation of the two amino groups at the C1 and C4 positions gives rise to two distinct stereoisomers: cis-1,4-diaminocyclohexane and trans-1,4-diaminocyclohexane. These are not merely geometric curiosities; their stereochemical differences dictate profound variations in conformational stability, physicochemical properties, and ultimately, their function in higher-order molecular systems.

This technical guide offers an in-depth exploration of the core scientific principles governing these isomers. It is designed for researchers, scientists, and drug development professionals who utilize DACH as a scaffold or monomer and require a nuanced understanding of how to select, synthesize, and characterize the appropriate isomer to achieve desired outcomes in their work. We will move beyond simple definitions to explore the causality behind their distinct behaviors, providing both theoretical grounding and practical, field-proven protocols.

Section 1: Stereochemistry and Conformational Dynamics: The Primacy of the Equatorial Position

The behavior of the DACH isomers is fundamentally rooted in the conformational analysis of 1,4-disubstituted cyclohexanes.[3] The chair conformation is the most stable arrangement, and substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the approximate plane of the ring) positions. The key principle is that equatorial positions are almost always more thermodynamically stable to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions.[4]

trans-1,4-Diaminocyclohexane: The Stable Diequatorial Conformer

The trans isomer can exist in two rapidly interconverting chair conformations. However, the equilibrium lies overwhelmingly in favor of the diequatorial (e,e) conformer, where both amino groups occupy the sterically favored equatorial positions.[5] The alternative diaxial (a,a) conformation would induce severe 1,3-diaxial steric repulsion between the amino groups and the axial hydrogens on the same face of the ring, making it energetically prohibitive. This conformational locking into a rigid, linear diequatorial state is the most critical feature of the trans isomer, bestowing upon it thermodynamic stability and a predictable, well-defined geometry.[2][4]

cis-1,4-Diaminocyclohexane: The Obligatory Axial Conformer

In contrast, the cis isomer cannot escape steric strain. In any chair conformation, it is forced to have one amino group in an equatorial position and the other in an axial position (a,e).[6] Ring flipping converts it to an isoenergetic (e,a) conformer.[3] This unavoidable presence of an axial substituent introduces inherent steric strain and results in a "kinked," non-linear geometry. Consequently, the cis isomer is thermodynamically less stable than its trans counterpart.[5]

Caption: Conformational equilibrium of trans and cis-1,4-DACH.

Section 2: Synthesis and Isomer Separation

Commercial DACH is often supplied as a mixture of isomers, a direct result of the most common synthetic route: the catalytic hydrogenation of p-phenylenediamine.[2][7] This process typically yields an equilibrium mixture favoring the more stable trans form, though the exact ratio can be process-dependent.[8] For applications demanding stereopurity, robust separation methods are essential.

While fractional crystallization of the free bases or their derivatives is a viable approach, a more definitive and scalable laboratory method relies on the differential solubility of their dihydrochloride salts.[9][10] The highly symmetric and stable trans isomer forms a less soluble dihydrochloride salt in alcoholic solvents compared to the cis isomer. This difference provides a reliable basis for separation.

Experimental Protocol: Isomer Separation via Dihydrochloride Precipitation

This protocol is adapted from methodologies described in the patent literature for separating diamine isomers.[10]

Objective: To separate a mixture of cis- and trans-1,4-diaminocyclohexane into its pure isomers.

Principle: The dihydrochloride salt of trans-1,4-DACH is significantly less soluble in methanol than the dihydrochloride salt of cis-1,4-DACH, allowing for its selective precipitation.

Materials:

-

cis/trans-1,4-DACH mixture

-

Anhydrous Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Diethyl Ether

-

Sodium Hydroxide (NaOH), 5M solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, filtration apparatus (Büchner funnel), and rotary evaporator

Procedure:

-

Dissolution: Dissolve the cis/trans-DACH isomer mixture in a minimal amount of anhydrous methanol in a flask equipped with a magnetic stirrer. Place the flask in an ice bath to cool.

-

Salt Formation: While stirring vigorously, slowly add concentrated HCl dropwise (or bubble HCl gas through the solution). The reaction is exothermic. Continue addition until the solution is acidic (test with pH paper) and a white precipitate forms. The goal is to form the dihydrochloride salt of both isomers.

-

Selective Precipitation: The white precipitate that forms is predominantly the less soluble trans-1,4-DACH dihydrochloride. Allow the slurry to stir in the ice bath for an additional 30-60 minutes to maximize precipitation.

-

Isolation of trans Isomer Salt: Filter the white solid using a Büchner funnel. Wash the solid with a small amount of cold methanol, followed by a wash with diethyl ether to aid in drying. The collected solid is the trans-DACH dihydrochloride.

-

Isolation of cis Isomer Salt: The cis-DACH dihydrochloride remains in the filtrate. The solvent can be removed under reduced pressure to yield the crude cis salt, which can be further purified if necessary.

-

Regeneration of Free Amines (trans): a. Dissolve the collected trans-DACH dihydrochloride solid in water. b. Make the solution strongly basic (pH > 12) by slowly adding 5M NaOH solution. c. The free trans-1,4-DACH will separate as a solid or oil. Extract the free amine into an organic solvent like DCM (3x extractions). d. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield pure trans-1,4-DACH.

-

Regeneration of Free Amines (cis): Repeat step 6 with the crude cis salt recovered from the filtrate to obtain the pure cis-1,4-DACH.

-

Characterization: Confirm the purity and identity of each isomer using NMR spectroscopy and melting point analysis.

Caption: Workflow for the separation of DACH isomers.

Section 3: Comparative Physicochemical and Spectroscopic Profiles

The structural differences between the isomers manifest as distinct physical and spectroscopic properties, which are crucial for their identification and application.

Physicochemical Properties

The most striking difference is their physical state at room temperature. The symmetric, stable trans isomer packs efficiently into a crystal lattice, resulting in a white crystalline solid.[9][11] The less symmetric cis isomer has weaker intermolecular forces and exists as a colorless to pale yellow liquid.[12][13]

| Property | cis-1,4-Diaminocyclohexane | trans-1,4-Diaminocyclohexane | Reference(s) |

| CAS Number | 15827-56-2 | 2615-25-0 | [14] |

| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid | [9][11][12] |

| Melting Point | N/A (Liquid at RT) | 68-72 °C | [15][16] |

| Boiling Point | Not readily available | 197 °C | [9][15] |

| pKa (Predicted) | Not readily available | ~10.78 | [11] |

| Thermodynamic Stability | Less Stable | More Stable | [4][5] |

Spectroscopic Characterization: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. The differentiation stems from the molecular symmetry of their dominant conformations.

-

trans-1,4-DACH (Diequatorial): This highly symmetric conformation possesses a C₂ axis of symmetry and a plane of symmetry. As a result:

-

¹³C NMR: Only two signals are expected. One for the two equivalent methine carbons bonded to the amino groups (C1, C4) and one for the four equivalent methylene carbons (C2, C3, C5, C6).[17]

-

¹H NMR: The spectrum is also simplified due to symmetry. One would expect distinct signals for the methine protons (H1, H4) and the methylene protons, though coupling can complicate the pattern.

-

-

cis-1,4-DACH (Axial-Equatorial): This conformation has lower symmetry (only a single plane of symmetry). As a result:

-

¹³C NMR: Three signals are expected. One for the methine carbon with the axial amino group, one for the methine carbon with the equatorial amino group, and at least one signal for the methylene carbons (which are no longer all equivalent). In practice, C2/C6 and C3/C5 carbons form two distinct sets.

-

¹H NMR: The spectrum is more complex, with separate signals for the axial and equatorial protons, which experience different magnetic environments.

-

Section 4: Applications in Advanced Materials and Medicinal Chemistry

The choice between the cis and trans isomer is a critical design element, as their distinct geometries impart different properties to the final product.

Caption: Structure-Function relationships of DACH isomers.

Polymer Chemistry

In polymer science, DACH isomers are used as diamine monomers or epoxy curing agents.[11][12]

-

trans-DACH: Its linear and rigid structure is ideal for creating high-performance polyamides and polyimides with high crystallinity, thermal stability, and tensile strength.[1][2] The chains can pack together efficiently, leading to highly ordered materials.

-

cis-DACH: The inherent kink in its structure disrupts polymer chain packing. This is advantageous when flexibility and improved solubility are desired in the final material. It is also used as a curing agent for epoxy resins where it can improve mechanical properties.[2][12]

Medicinal Chemistry and Drug Development

The DACH scaffold is invaluable in medicinal chemistry, where precise three-dimensional orientation is paramount for molecular recognition and biological activity.[1]

-

trans-DACH: This is the overwhelmingly preferred isomer in drug design. Its conformationally rigid structure serves as an excellent non-aromatic bioisostere for a 1,4-disubstituted benzene ring, providing a defined exit vector for substituents. It is frequently used as a central scaffold to orient pharmacophores in specific spatial arrangements. Its use has been reported in developing P2X3 receptor antagonists for pain management and MALT1 protease inhibitors.[1][2] Furthermore, its defined length and rigidity make it an ideal linker component in technologies like Proteolysis Targeting Chimeras (PROTACs), where precise control over the distance between two protein-binding moieties is critical.[18]

-

cis-DACH: While less common, the cis isomer can be used to introduce specific turns or kinks into a molecule, which may be necessary to achieve a particular binding conformation.

Materials Science

The rigidity and defined geometry of trans-DACH make it a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[2] The predictable linear structure helps in the formation of well-defined, porous crystalline networks essential for applications in gas storage, separation, and catalysis.[2]

Conclusion

cis- and trans-1,4-diaminocyclohexane are not interchangeable reagents. They are distinct molecular entities whose utility is dictated by their fundamental stereochemistry. The trans isomer, locked in a stable, rigid, and linear diequatorial conformation, is the workhorse for applications requiring structural predictability, thermal stability, and crystallinity, from high-performance polymers to rigid scaffolds in drug discovery. The cis isomer, with its inherent axial substituent, provides a "kinked" and more flexible structure, a feature that can be strategically employed to impart different material properties. A thorough understanding of their conformational behavior, separation techniques, and distinct properties is essential for any scientist aiming to harness their full potential in advanced chemical synthesis and material design.

References

-

Guidechem. (n.d.). trans-1,4-Diaminocyclohexane 2615-25-0 wiki. Retrieved from Guidechem.[11]

-

ChemicalBook. (2023). trans-1,4-Diaminocyclohexane Chemical Properties,Uses,Production. Retrieved from ChemicalBook.[9]

-

BenchChem. (n.d.). This compound | 2615-25-0. Retrieved from BenchChem.[2]

-

ChemicalBook. (2023). trans-1,4-Diaminocyclohexane synthesis. Retrieved from ChemicalBook.[7]

-

CymitQuimica. (n.d.). CAS 2615-25-0: trans-1,4-Diaminocyclohexane. Retrieved from CymitQuimica.[19]

-

Sigma-Aldrich. (n.d.). trans-1,4-Diaminocyclohexane >= 98.0 GC 2615-25-0. Retrieved from Sigma-Aldrich.[15]

-

ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane - Safety Data Sheet. Retrieved from ChemicalBook.[16]

-

BenchChem. (n.d.). Cyclohexane-1,4-diamine|For Research. Retrieved from BenchChem.[1]

-

Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from Google Patents.[10]

-

PubChem. (n.d.). This compound | C6H14N2 | CID 18374. Retrieved from PubChem.[14]

-

MedChemExpress. (n.d.). Cyclohexane-1,4-diamine (this compound) | PROTAC Linker. Retrieved from MedChemExpress.[18]

-

CymitQuimica. (n.d.). CAS 3114-70-3: this compound. Retrieved from CymitQuimica.[20]

-

Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine. Retrieved from Google Patents.[21]

-

Chem-Impex. (n.d.). cis-1,4-Cyclohexanediamine. Retrieved from Chem-Impex.[12]

-

NIST. (n.d.). 1,4-Cyclohexanediamine, cis-. Retrieved from NIST WebBook.[22]

-

Google Patents. (n.d.). JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE. Retrieved from Google Patents.[8]

-

Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College.[3]

-

Save My Exams. (n.d.). 13C nmr spectroscopy questions. Retrieved from Save My Exams.[17]

-

ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum. Retrieved from ChemicalBook.[23]

-

BenchChem. (n.d.). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Retrieved from BenchChem.[4]

-

YouTube. (2020, December 15). Conformational analysis of 1,4 disubstituted cyclohexane. [Video].[6]

-

YouTube. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. [Video].[5]

Sources

- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 2. This compound | 2615-25-0 | Benchchem [benchchem.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 8. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 9. trans-1,4-Diaminocyclohexane | 2615-25-0 [chemicalbook.com]

- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. cis-1,4-Cyclohexanediamine | 15827-56-2 | TCI AMERICA [tcichemicals.com]

- 14. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 反-1,4-二氨基环己烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. trans-1,4-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]

- 17. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 20. CAS 3114-70-3: this compound | CymitQuimica [cymitquimica.com]

- 21. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 22. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]

- 23. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Cyclohexane-1,4-diamine: Stereochemistry, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,4-diamine, with the systematic IUPAC name cyclohexane-1,4-diamine , is a bifunctional alicyclic amine that serves as a critical building block in polymer chemistry and medicinal chemistry.[1][2] Its significance is deeply rooted in its stereoisomerism, primarily the cis and trans configurations, which impart distinct conformational and reactivity profiles. The rigid and well-defined three-dimensional structure of its isomers provides a unique scaffold for the synthesis of high-performance polyamides and complex, stereochemically defined pharmaceutical agents. This guide offers a comprehensive exploration of the nomenclature, structure, stereochemistry, synthesis, and characterization of cyclohexane-1,4-diamine isomers, alongside an in-depth look at their applications, particularly in drug development.

Nomenclature, Structure, and Stereoisomerism

The fundamental structure of cyclohexane-1,4-diamine consists of a cyclohexane ring substituted with two primary amine groups at positions 1 and 4.[1] The IUPAC preferred name is cyclohexane-1,4-diamine .[3] It is also commonly referred to as 1,4-diaminocyclohexane.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The spatial orientation of the two amine substituents relative to the plane of the ring gives rise to two key diastereomers: cis-cyclohexane-1,4-diamine and trans-cyclohexane-1,4-diamine.

Cis Isomer

In the cis configuration, both amine groups are on the same side of the cyclohexane ring. In the most stable chair conformation, this results in one amine group occupying an axial (a) position and the other an equatorial (e) position (axial-equatorial). The molecule undergoes rapid chair-chair interconversion, which results in the exchange of the axial and equatorial positions of the two amino groups.

Trans Isomer

In the trans configuration, the amine groups are on opposite sides of the ring. This allows for a highly stable chair conformation where both amine groups occupy equatorial (e) positions (diequatorial). This diequatorial arrangement is sterically favored, leading to greater conformational rigidity compared to the cis-isomer.[1] A less stable diaxial conformation also exists but is energetically unfavorable.

The distinct stereochemistry of these isomers is the primary determinant of their different physical properties and their utility in various applications.

Diagram: Conformational Isomers of Cyclohexane-1,4-diamine

Caption: Chair conformations of cis- and trans-cyclohexane-1,4-diamine.

Physicochemical and Spectroscopic Properties

The stereochemical differences between the cis and trans isomers lead to distinct physical and spectroscopic properties, which are crucial for their identification and separation.

| Property | cis-Cyclohexane-1,4-diamine | trans-Cyclohexane-1,4-diamine | Source(s) |

| CAS Number | 15827-56-2 | 2615-25-0 | [4][5] |

| Appearance | Colorless to yellow liquid | White to off-white solid | [2][6] |

| Melting Point | 14-15 °C | 68-72 °C | [5] |

| Boiling Point | Not specified | 197 °C | [5] |

| pKa (approx.) | pKa1 ≈ 9.8, pKa2 ≈ 6.5 | pKa1 ≈ 10.1, pKa2 ≈ 9.0 | [7] |

| Solubility | Soluble in water, organic solvents | Moderately soluble in water, ethanol | [2][6] |

Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers is achieved through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

The key to distinguishing the isomers via ¹H NMR lies in the chemical shifts and coupling constants of the methine protons (CH-NH₂).

-

trans-Isomer: In the stable diequatorial conformation, the methine protons are in axial positions. They exhibit large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the adjacent axial protons on the ring. These protons are shielded and appear at a higher field (lower ppm value, ~2.65 ppm).[8]

-

cis-Isomer: In the axial-equatorial conformation, one methine proton is axial and the other is equatorial. This results in a more complex spectrum with smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz). The equatorial methine proton is deshielded and resonates at a lower field (higher ppm value, ~3.20 ppm) compared to its counterpart in the trans isomer.[8]

The carbon chemical shifts are also sensitive to the stereochemistry. The carbon atom bonded to an axial amino group in the cis isomer will be shielded (appear at a higher field/lower ppm) compared to the carbon bonded to an equatorial amino group, due to the gamma-gauche effect.

Both isomers, being primary amines, will exhibit characteristic N-H stretching vibrations.

-

N-H Stretch: Two bands are typically observed for the primary amine group (-NH₂) in the region of 3400-3250 cm⁻¹.[9] One band corresponds to the asymmetric stretch and the other to the symmetric stretch.[10][11][12] These bands are generally weaker and sharper than the O-H stretches found in alcohols.[9]

-

N-H Bend (Scissoring): A characteristic bending vibration for primary amines appears in the 1650-1580 cm⁻¹ region.[9]

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ range.[9]

In electron ionization mass spectrometry (EI-MS), acyclic aliphatic amines often show weak molecular ion peaks. However, cyclic amines like cyclohexane-1,4-diamine tend to exhibit stronger molecular ion peaks.[13] A key fragmentation pathway for amines is the α-cleavage , where the bond between the α- and β-carbons is broken, leading to the formation of a stable, nitrogen-containing iminium ion.[13][14] The molecular ion (M⁺) will have an odd m/z value (114), consistent with the nitrogen rule for a molecule with an even number of nitrogen atoms.

Synthesis and Purification

The synthesis of cyclohexane-1,4-diamine typically results in a mixture of cis and trans isomers, which then require separation. The choice of synthetic route can influence the resulting isomeric ratio.

Catalytic Hydrogenation of p-Phenylenediamine

The most common industrial method is the catalytic hydrogenation of p-phenylenediamine. This reaction reduces the aromatic ring to a cyclohexane ring.

Reaction Scheme: p-Phenylenediamine + H₂ --(Catalyst, Pressure, Temp)--> cis/trans-Cyclohexane-1,4-diamine

-

Causality and Control: The stereochemical outcome is highly dependent on the reaction conditions.

-

Catalysts: Nickel or cobalt catalysts are often used.[15] Ruthenium-based catalysts have also been shown to be effective.

-

Conditions: The reaction is typically carried out at high temperatures (e.g., 180 °C) and high pressures (e.g., 100-150 atm).[15]

-

Mechanism: The hydrogenation occurs on the surface of the metal catalyst. The stereochemistry of the product is determined by the orientation of the molecule as it adsorbs onto the catalyst surface and the subsequent stepwise addition of hydrogen atoms. This process often leads to a mixture of isomers. The trans isomer is thermodynamically more stable, and isomerization of the cis to the trans isomer can occur under certain reaction conditions to enrich the product mixture in the desired trans form.

-

Experimental Protocol: Isomerization of a cis/trans Mixture

This protocol describes the enrichment of the trans isomer from a cis-rich mixture.

-

Apparatus: A 500 mL high-pressure autoclave.

-

Reagents:

-

This compound (e.g., 80:20 cis/trans mixture): 100 g

-

5% Ruthenium on alumina powder catalyst: 7.5 g

-

Sodium methoxide: 0.63 g

-

Propylene glycol monomethyl ether (solvent): 100 g

-

-

Procedure:

-

Charge the autoclave with all reagents.

-

Purge the system by pressurizing with nitrogen gas (10 kgf/cm²) and venting, repeated three times.

-

While stirring (300 rpm), heat the mixture to 200 °C.

-

Maintain the reaction conditions for 2 hours.

-

After the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a 0.2 µm membrane filter to remove the catalyst.

-

The resulting filtrate will be enriched in the trans isomer. Further purification can be achieved by fractional crystallization.[15]

-

Synthesis from Cyclohexane-1,4-dicarboxylic Acid

A more stereoselective route to the trans isomer involves a multi-step synthesis starting from a mixture of cis- and trans-cyclohexane-1,4-dicarboxylic acid.[1][16]

Workflow: Stereoselective Synthesis of trans-Cyclohexane-1,4-diamine

Caption: Synthetic workflow from dicarboxylic acid to the trans-diamine.

This method is advantageous because the trans-diamide intermediate is a solid that can be easily separated from the soluble cis form by precipitation, thus achieving isomer separation early in the synthesis.[1][16] The final step is a Hofmann rearrangement of the bis-N-chloramide derivative.[16]

Purification: Fractional Crystallization

The significant difference in melting points between the cis (liquid at room temp) and trans (solid, m.p. 68-72 °C) isomers allows for their separation from a mixture by fractional crystallization.[15] The mixture is dissolved in a suitable solvent, and upon cooling, the higher-melting trans isomer will crystallize out, leaving the cis isomer in the mother liquor. This process may need to be repeated to achieve high purity.[15]

Applications in Drug Development and Polymer Science

The rigid, well-defined stereochemistry of cyclohexane-1,4-diamine makes it a valuable scaffold in both medicinal and materials chemistry. The trans isomer, with its linear and rigid structure, is particularly sought after.

Medicinal Chemistry and Drug Design

The cyclohexane-1,4-diamine scaffold provides a non-planar, rigid framework that can be used to orient functional groups in specific three-dimensional arrangements, which is critical for molecular recognition and binding to biological targets.

-

Privileged Scaffold: The diamine serves as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by making specific structural modifications.[17]

-

PROTACs (Proteolysis-Targeting Chimeras): Cyclohexane-1,4-diamine is used as a linker component in the synthesis of PROTACs.[18] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The rigid cyclohexane linker helps to control the distance and orientation between the protein-of-interest binder and the E3 ligase binder. For example, it has been incorporated into the linker of TYD-68, a potent and selective TYK2 degrader for potential treatment of psoriasis.[18]

-

Anticancer Agents: The cis-isomer has been used as a ligand in novel platinum(II) complexes.[4][19] In these complexes, the cis-1,4-diaminocyclohexane ligand was found to be locked in a unique boat conformation. These platinum complexes have shown significant antitumor activity, in some cases exceeding that of cisplatin, and have demonstrated activity against cisplatin-resistant cancer cell lines.[4]

Polymer Chemistry

The bifunctional nature of cyclohexane-1,4-diamine makes it an excellent monomer for condensation polymerization.

-

High-Performance Polyamides: The trans isomer is a key monomer in the synthesis of fully aliphatic polyimides and polyamides.[20] Its rigidity and defined stereochemistry contribute to polymers with high thermal stability, high glass transition temperatures (Tg), and excellent mechanical strength.[16] These properties are desirable for engineering plastics, fibers, and coatings used in demanding applications.

Experimental Protocol: Direct Polyamidation

This protocol outlines a modern approach to polyamide synthesis using a ruthenium catalyst, avoiding harsh conditions and stoichiometric activators.

-

Apparatus: Schlenk tube or similar reaction vessel for inert atmosphere.

-

Reagents:

-

Diol (e.g., 1,6-hexanediol): 1.0 mmol

-

Diamine (e.g., trans-1,4-diaminocyclohexane): 1.0 mmol

-

Milstein's Catalyst (PNN pincer ruthenium complex): 1-2 mol%

-

Anisole (solvent): 1.5 mL

-

-

Procedure:

-

In a glovebox, combine the diol, diamine, and catalyst in the solvent in the reaction vessel.

-

Seal the vessel and remove from the glovebox.

-

Heat the reaction mixture under a flow of nitrogen for 48 hours.

-

After cooling, the polymer can be isolated by precipitation in a non-solvent like toluene.[21]

-

Safety and Handling

Cyclohexane-1,4-diamine is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[3] It is classified as a corrosive solid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust or vapors. Keep away from heat, sparks, and open flames. Ground all equipment when transferring material.

-

First Aid:

-

Eyes: Immediately rinse with water for at least 15 minutes and seek urgent medical attention.

-

Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents.

Conclusion

Cyclohexane-1,4-diamine is a deceptively simple molecule whose utility is profoundly influenced by its stereochemistry. The distinct conformational properties of the cis and trans isomers provide chemists with a powerful tool for controlling molecular architecture. From creating rigid, thermally stable polymers to designing precisely structured linkers and ligands for advanced therapeutics, the cyclohexane-1,4-diamine scaffold continues to be a cornerstone of modern chemical synthesis. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers aiming to leverage this versatile building block in their work.

References

-

INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. (2024, December 5). JoVE. Retrieved from [Link]

-

Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

-

Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011, January 4). NIH. Retrieved from [Link]

-

Video: Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]

-

Different fragments observed in MS/MS of the m/z 227 cyclic dimers... (n.d.). ResearchGate. Retrieved from [Link]

-

EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

1,2-Diaminocyclohexane, trans-. (n.d.). PubChem. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]

-

Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (n.d.). MDPI. Retrieved from [Link]

-

Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. (2023, June 7). ACS Publications. Retrieved from [Link]

- Preparation of trans cyclohexane 1,4-diamine. (n.d.). Google Patents.

-

Conformational analysis of trans-1,4-dihalocyclohexanes. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). PMC. Retrieved from [Link]

-

Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation. (n.d.). PubMed. Retrieved from [Link]

-

6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (n.d.). arkat usa. Retrieved from [Link]

-

Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014, October 28). PubMed. Retrieved from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. (2025, July 4). PMC. Retrieved from [Link]

-

(PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC. Retrieved from [Link]

-

Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

- 1. This compound | 2615-25-0 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 7. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 16. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. trans-1,4-ジアミノシクロヘキサン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,4-Diaminocyclohexane

An In-depth Technical Guide to 1,4-Diaminocyclohexane: Properties, Reactivity, and Applications

Executive Summary

This compound (DACH) is a bifunctional cyclic diamine that serves as a critical building block in advanced chemical synthesis, spanning pharmaceuticals, materials science, and polymer chemistry. Its significance is fundamentally tied to its stereochemistry, existing as two distinct isomers, cis and trans, whose spatial arrangements dictate their physical properties, reactivity, and utility. The rigid cyclohexane backbone provides a well-defined and conformationally restricted scaffold, a highly desirable trait in drug design and the development of chiral ligands. This guide offers a comprehensive analysis of the core physical and chemical properties of 1,4-DACH, details its synthesis and purification, and explores its diverse applications, providing researchers and drug development professionals with a foundational understanding of this versatile molecule.

Introduction to this compound

This compound, with the chemical formula C₆H₁₄N₂, is an aliphatic diamine characterized by a cyclohexane ring substituted with two primary amine groups at positions 1 and 4.[1][2] This substitution pattern gives rise to geometric isomerism, resulting in cis and trans forms that possess markedly different three-dimensional structures and, consequently, distinct chemical behaviors.[3] The trans isomer, in its dominant chair conformation, presents its amino groups in a diaxial or diequatorial orientation, leading to a more linear and rigid structure. Conversely, the cis isomer features one axial and one equatorial amino group, resulting in a different spatial profile. This structural nuance is the cornerstone of its utility, allowing for precise stereochemical control in complex molecular architectures.

In the pharmaceutical industry, 1,4-DACH is a valued scaffold for constructing bioactive molecules and serves as a linker in advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[4][5] In polymer science, it functions as a monomer or crosslinking agent in the synthesis of high-performance polyamides and epoxy resins, imparting thermal stability and mechanical strength.[6][7] This guide synthesizes field-proven insights with established data to provide a technical overview for scientists leveraging this compound in their research.

Molecular Structure and Stereochemistry

The utility of 1,4-DACH is inextricably linked to its conformational isomerism. Understanding the spatial orientation of the amine functional groups is critical for predicting reactivity and designing experiments.

Chemical Identity

1,4-DACH is a saturated cyclic compound, and its core structure is the non-planar cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[2][3] The two primary amine groups are highly nucleophilic and basic, making them reactive sites for a multitude of chemical transformations.

Stereoisomerism: cis vs. trans Isomers

The relative orientation of the two amino groups gives rise to the cis and trans stereoisomers.[3]

-

trans-1,4-Diaminocyclohexane: In the most stable chair conformation, both amino groups are in equatorial positions. This arrangement minimizes steric hindrance, resulting in a thermodynamically more stable isomer. The diequatorial orientation leads to a more linear and symmetric molecular shape.

-

cis-1,4-Diaminocyclohexane: This isomer has one amino group in an axial position and the other in an equatorial position. This leads to greater steric interactions and renders the molecule less stable than the trans isomer. In certain coordination complexes, the cis isomer can be locked into a unique boat conformation.[8]

The distinct stereochemistry of these isomers directly impacts their application; for instance, the C2 symmetry of the pure trans enantiomers is highly valuable in asymmetric catalysis.[3]

Caption: Chair conformations of trans and cis isomers of this compound.

Physical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, purification, and handling of 1,4-DACH. The trans isomer is more commonly isolated and characterized as a pure substance.

Physical Properties

The properties of 1,4-DACH are often reported for the trans isomer or as a mixture. At room temperature, it typically exists as a white to off-white or light brown crystalline solid with a faint amine-like odor.[6] It is soluble in water and polar organic solvents like methanol and ethanol.[1][6]

| Property | trans-1,4-Diaminocyclohexane | Reference |

| Molecular Formula | C₆H₁₄N₂ | [9] |

| Molecular Weight | 114.19 g/mol | [9][10] |

| Appearance | Off-white to brown crystals or chunks | [6] |

| Melting Point | 68-72 °C | [9][11] |

| Boiling Point | 197 °C | [9][11] |

| Flash Point | 71 °C (closed cup) | [9][11] |

| Vapor Pressure | 18 mmHg (at 87.2 °C) | [11] |

| pKa (Predicted) | 10.78 ± 0.70 | [6] |

| Explosive Limits | 1.2% - 6.0% (V) | [9] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the structure and purity of 1,4-DACH isomers.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the trans isomer, the symmetry of the molecule simplifies the spectrum. Key signals include broad peaks for the amine (-NH₂) protons and multiplets for the methine (-CH) and methylene (-CH₂) protons on the cyclohexane ring.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexane ring. The symmetry of the trans isomer results in fewer signals compared to the less symmetric cis isomer.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For 1,4-DACH, characteristic bands include N-H stretching vibrations for the primary amine groups (typically two medium bands in the 3200-3400 cm⁻¹ region) and C-H stretching for the sp³ hybridized carbons of the ring (2850-3000 cm⁻¹).[10][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 114), along with characteristic fragmentation patterns.[10][14]

Chemical Properties and Reactivity

The chemistry of 1,4-DACH is dominated by the nucleophilicity and basicity of its two primary amine groups. These groups can react independently or together, allowing the molecule to act as a monomer, linker, or ligand.

Key Reactions

-

N-Acylation and N-Alkylation: The amine groups readily react with acylating agents (e.g., acid chlorides, anhydrides) and alkylating agents (e.g., alkyl halides) to form amides and substituted amines, respectively.[4][15] This reactivity is fundamental to its use in synthesizing polyamides and functionalized derivatives for medicinal chemistry.

-

Schiff Base Formation: Reaction with aldehydes or ketones yields Schiff bases (imines), which are important intermediates in organic synthesis and can serve as ligands in coordination chemistry.[4]

Role in Coordination Chemistry

1,4-DACH is an excellent bidentate ligand, capable of coordinating to metal centers through the lone pairs on its nitrogen atoms to form stable chelate complexes.[4] The rigid cyclohexane backbone enforces a specific geometry on the resulting metal complex. This property is exploited in the design of catalysts for asymmetric synthesis and in the development of metal-based therapeutics, such as platinum anticancer agents.[8][16]

Application in Polymer Synthesis

As a diamine, 1,4-DACH is a key monomer in step-growth polymerization. It is widely used as a crosslinking agent or chain extender to improve the mechanical and thermal properties of polymers like polyamides and polyurethanes.[6][7] For instance, its reaction with a dicarboxylic acid chloride forms a polyamide.

Caption: Simplified workflow for polycondensation using this compound.

Synthesis and Purification

Commercial 1,4-DACH is often a mixture of cis and trans isomers. The specific synthetic route employed can influence the resulting isomer ratio.

Common Synthetic Routes

The industrial preparation of 1,4-DACH typically involves the catalytic hydrogenation of aromatic precursors.[6]

-

Hydrogenation of p-Phenylenediamine: The reduction of p-phenylenediamine over nickel or cobalt catalysts at high temperature and pressure yields a mixture of cis and trans isomers of 1,4-DACH.[17][18]

-

Reduction of 1,4-Dinitrocyclohexane: Catalytic hydrogenation of 1,4-dinitrocyclohexane using a palladium or platinum catalyst can also produce the diamine.[6]

-

From Cyclohexane-1,4-dicarboxylic Acid: A multi-step process starting from the dicarboxylic acid can provide better stereochemical control. The acid is converted to a diamide, which is then subjected to reactions like the Hofmann rearrangement to yield the diamine.[3][17]

Caption: Overview of primary synthetic routes to this compound.

Experimental Protocol: Purification by Fractional Crystallization

Separating the cis and trans isomers is crucial for applications requiring stereochemical purity. The trans isomer can be selectively isolated from a commercial mixture through fractional crystallization, leveraging differences in solubility.

Objective: To isolate pure trans-1,4-Diaminocyclohexane from a cis/trans mixture.

Principle: The trans isomer is generally less soluble than the cis isomer in certain solvent systems, allowing it to crystallize out of solution upon cooling, while the cis isomer remains in the mother liquor.

Materials:

-

cis/trans-1,4-Diaminocyclohexane mixture

-

Petroleum ether (or other suitable non-polar solvent)

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

-

Crystallization dish, filter funnel, filter paper

Procedure:

-

Dissolution: In a flask under an inert atmosphere (N₂ or Ar), dissolve the cis/trans-1,4-DACH mixture in a minimal amount of hot petroleum ether. The choice to perform this under inert gas is critical as the highly basic amine groups can react with atmospheric CO₂.[6][9]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. The trans isomer will precipitate as white crystals. Slow cooling is key to forming well-defined, pure crystals rather than a fine, potentially contaminated powder.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether to remove any residual mother liquor containing the dissolved cis isomer.

-

Drying: Dry the isolated crystals under vacuum to remove residual solvent.

-

Purity Check: Assess the purity of the obtained trans isomer by measuring its melting point and comparing it to the literature value (68-72 °C).[9] Further analysis can be performed using NMR or GC-MS.

-

Further Cycles: For higher purity, the process can be repeated (recrystallized) multiple times.[17]

Applications in Research and Drug Development

The well-defined, rigid structure of 1,4-DACH makes it a privileged scaffold in modern chemical research.

-

Medicinal Chemistry: The cyclohexane core serves as a non-aromatic, conformationally restricted bioisostere for a phenyl ring. This allows for the exploration of three-dimensional chemical space while maintaining specific vectoral orientations of functional groups, which is crucial for optimizing ligand-receptor interactions.[4] It has been incorporated into molecules targeting MALT1 protease for B-cell lymphomas and has shown potential in protein stabilization.[4]

-

PROTAC Linkers: In the field of targeted protein degradation, 1,4-DACH is used as a rigid linker in the synthesis of PROTACs.[5] The linker's geometry is critical for correctly orienting the two ends of the PROTAC—the ligand for the target protein and the ligand for the E3 ubiquitin ligase—to facilitate effective ubiquitination and subsequent degradation.

-

Materials Science: It is used to prepare fully aliphatic polyimides and as a molecular spacer in functionalized graphene frameworks to create 3D network structures for applications like supercapacitors.[4][11]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[10][11] It is classified under GHS as Acute Toxicity, Oral (Category 4) and Skin Corrosion (Category 1B).[10]

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[9] Avoid formation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored under an inert atmosphere as it is sensitive to carbon dioxide.[9] Keep away from strong acids and oxidizing agents.[6]

Conclusion

This compound is a compound whose simple structure belies its profound utility in chemistry. The stereochemical relationship between its cis and trans isomers is the defining feature that governs its physical properties, reactivity, and ultimately, its function. From providing the rigid architecture needed for high-performance polymers to offering the precise three-dimensional scaffolding required for potent pharmaceuticals, 1,4-DACH continues to be a versatile and indispensable tool for scientists and researchers. A thorough understanding of its core properties, as detailed in this guide, is essential for harnessing its full potential in innovation and development.

References

-

PubChem. "this compound | C6H14N2 | CID 18374". Available at: [Link]

-

Hancock, S. L., Mahon, M. F., & Jones, M. D. (2013). "Salen complexes based on this compound and their exploitation for the polymerisation of rac-lactide". New Journal of Chemistry, 37(7), 2013-2019. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 18374, this compound". Available at: [Link]

-

Jones, M. D. et al. (2013). "Salen complexes based on this compound and their exploitation for the polymerisation of rac-lactide". New Journal of Chemistry. Available at: [Link]

-

Hoeschele, J. D., et al. (1994). "Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation". Journal of Medicinal Chemistry, 37(16), 2630-2636. Available at: [Link]

- Google Patents. "US4486603A - Preparation of trans cyclohexane 1,4-diamine".

- Google Patents. "JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE".

-

NIST. "trans-1,4-Cyclohexanediamine - Mass spectrum (electron ionization)". Available at: [Link]

-

NIST WebBook. "trans-1,4-Cyclohexanediamine". Available at: [Link]

-

Rose-Hulman Institute of Technology. "IR Absorption Bands and NMR". Available at: [Link]

Sources

- 1. CAS 3114-70-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]

- 3. This compound | 2615-25-0 | Benchchem [benchchem.com]

- 4. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]